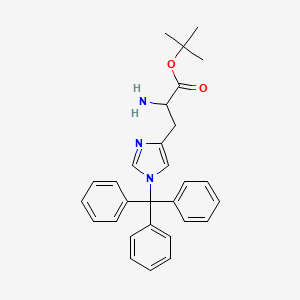
H-His(tau-trt)-otbu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-His(tau-trt)-otbu, also known as N-τ-Trityl-L-histidine tert-butyl ester, is a derivative of histidine, an essential amino acid. This compound is characterized by the presence of a trityl group attached to the nitrogen atom of the imidazole ring and a tert-butyl ester group at the carboxyl terminus. These modifications enhance the stability and solubility of the compound, making it useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-His(tau-trt)-otbu typically involves the protection of the histidine amino group with a trityl group and the esterification of the carboxyl group with tert-butyl alcohol. The process begins with the dissolution of N-im-trityl-D-histidine in dichloromethane, followed by the addition of triethylamine and trimethylsilyl chloride. The mixture is refluxed gently for about two hours. Subsequently, isovaleric acid is dissolved in tetrahydrofuran and cooled to -20°C using an ice-salt bath. N-methyl morpholine and ethyl chloroformate are added, and the bis-TMS amino acid reaction mixture is introduced to the anhydride solution. The reaction is stirred at room temperature overnight, and the final product is obtained after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, is common to achieve the desired product quality.
化学反応の分析
Types of Reactions
H-His(tau-trt)-otbu undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The trityl group can be removed through reduction reactions.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used to remove the trityl group.
Substitution: Acidic or basic conditions can facilitate the substitution of the tert-butyl ester group.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Deprotected histidine derivatives.
Substitution: Various ester derivatives depending on the substituent used.
科学的研究の応用
H-His(tau-trt)-otbu has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for other histidine derivatives.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of H-His(tau-trt)-otbu involves its interaction with specific molecular targets, such as enzymes and receptors. The trityl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The tert-butyl ester group enhances the compound’s stability and solubility, facilitating its transport and uptake in biological systems. The imidazole ring of histidine plays a crucial role in proton transfer and metal ion coordination, contributing to the compound’s overall activity .
類似化合物との比較
H-His(tau-trt)-otbu can be compared with other histidine derivatives, such as:
H-His(trt)-ome: Similar in structure but with a methyl ester group instead of a tert-butyl ester group.
Fmoc-His(trt)-OH: Contains a fluorenylmethyloxycarbonyl group instead of a tert-butyl ester group.
Boc-His(trt)-OH: Features a tert-butoxycarbonyl group instead of a tert-butyl ester group.
Uniqueness
The unique combination of the trityl and tert-butyl ester groups in this compound provides enhanced stability and solubility compared to other histidine derivatives. This makes it particularly useful in applications requiring prolonged stability and specific solubility characteristics .
特性
分子式 |
C29H31N3O2 |
|---|---|
分子量 |
453.6 g/mol |
IUPAC名 |
tert-butyl 2-amino-3-(1-tritylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C29H31N3O2/c1-28(2,3)34-27(33)26(30)19-25-20-32(21-31-25)29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19,30H2,1-3H3 |
InChIキー |
BXLIDDXLXQZXMR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B12318946.png)
![sodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] sulfate](/img/structure/B12318954.png)
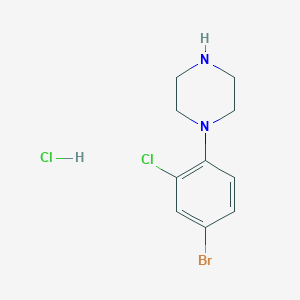
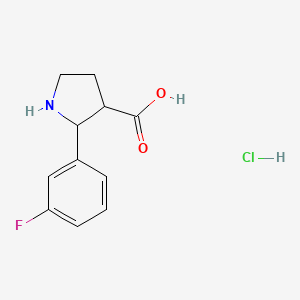
![Bicyclo[3.1.0]hexan-3-ylmethanol](/img/structure/B12318971.png)
![N-[2-(6-Bromo-naphthalen-2-yloxy)-4,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-3-yl]-acetamide](/img/structure/B12318980.png)
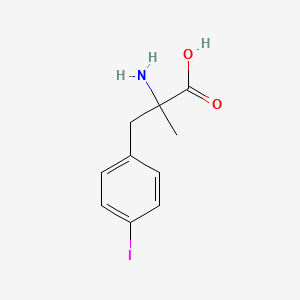
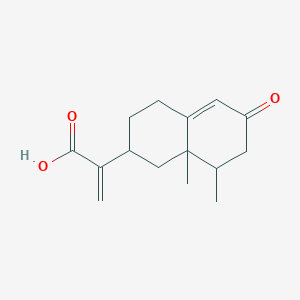
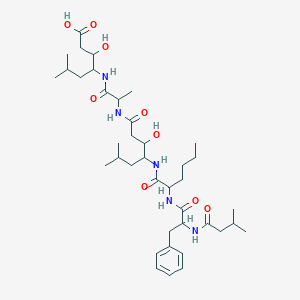
![5-[hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol](/img/structure/B12318992.png)
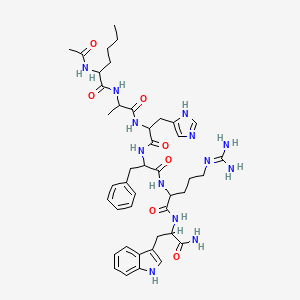
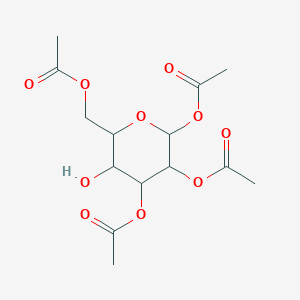
![ethyl 2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B12319003.png)
